

An In-depth Technical Guide to the Disuccinimidyl Glutarate (DSG) Crosslinker

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Compound of Interest

Compound Name: DSG Crosslinker

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies associated with the use of Disuccinimidyl glutarate (DSG), a key reagent in the study of protein-protein interactions and protein-DNA complexes.

Core Concepts: Understanding the DSG Crosslinker

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.^[1] Its utility in biological research stems from its ability to covalently link proteins and other molecules, thereby "freezing" interactions for subsequent analysis.

Chemical Structure and Reaction Mechanism

The chemical structure of DSG consists of a five-carbon glutarate spacer flanked by two NHS ester reactive groups.^[2] The IUPAC name for DSG is Bis(2,5-dioxopyrrolidin-1-yl) pentanedioate, and its chemical formula is C₁₃H₁₄N₂O₈.^[1]

The NHS esters of DSG react specifically with primary amines (-NH₂), which are predominantly found on the N-terminus of proteins and the side chain of lysine residues.^[1] This reaction forms a stable, covalent amide bond, effectively linking the two molecules. DSG is a non-cleavable crosslinker, meaning the bond it forms is irreversible under standard biochemical conditions.^[1] Due to its chemical nature, DSG is membrane-permeable, making it suitable for crosslinking intracellular proteins in living cells.^[3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of the **DSG crosslinker** are summarized in the table below.

Property	Value	References
Molecular Weight	326.26 g/mol	[3]
Spacer Arm Length	7.7 Å (Angstroms)	[3]
CAS Number	79642-50-5	[3]
Appearance	White to off-white solid/powder	[3]
Purity	≥ 97%	[3]
Melting Point	144-148°C	[3]
Solubility	Soluble in DMSO and DMF	[1]
Storage Conditions	Store at -20°C, desiccated and protected from moisture.	[1]
Optimal pH Range for Reaction	7.0 - 9.0	

Experimental Protocols

Detailed methodologies for key applications of the **DSG crosslinker** are provided below. It is crucial to note that these are general protocols and may require optimization for specific experimental systems.

General Protein-Protein Interaction Crosslinking

This protocol is suitable for confirming protein-protein interactions in vitro or in cell lysates.

Materials:

- **DSG Crosslinker**

- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Protein sample in a suitable, amine-free buffer

Procedure:

- **Prepare DSG Stock Solution:** Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a final concentration of 10-25 mM. DSG is moisture-sensitive and will hydrolyze in aqueous solutions, so do not store it in solution.
- **Crosslinking Reaction:** Add the DSG stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of DSG to protein is a common starting point for optimization.
- **Incubation:** Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
- **Quenching:** Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- **Downstream Analysis:** The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Dual-Crosslinking for Chromatin Immunoprecipitation (ChIP-seq)

DSG is often used in combination with formaldehyde in a two-step crosslinking procedure for ChIP-seq experiments. This "dual-crosslinking" approach is particularly effective for capturing indirect protein-DNA interactions, where a protein of interest is part of a larger complex that binds to DNA.

Materials:

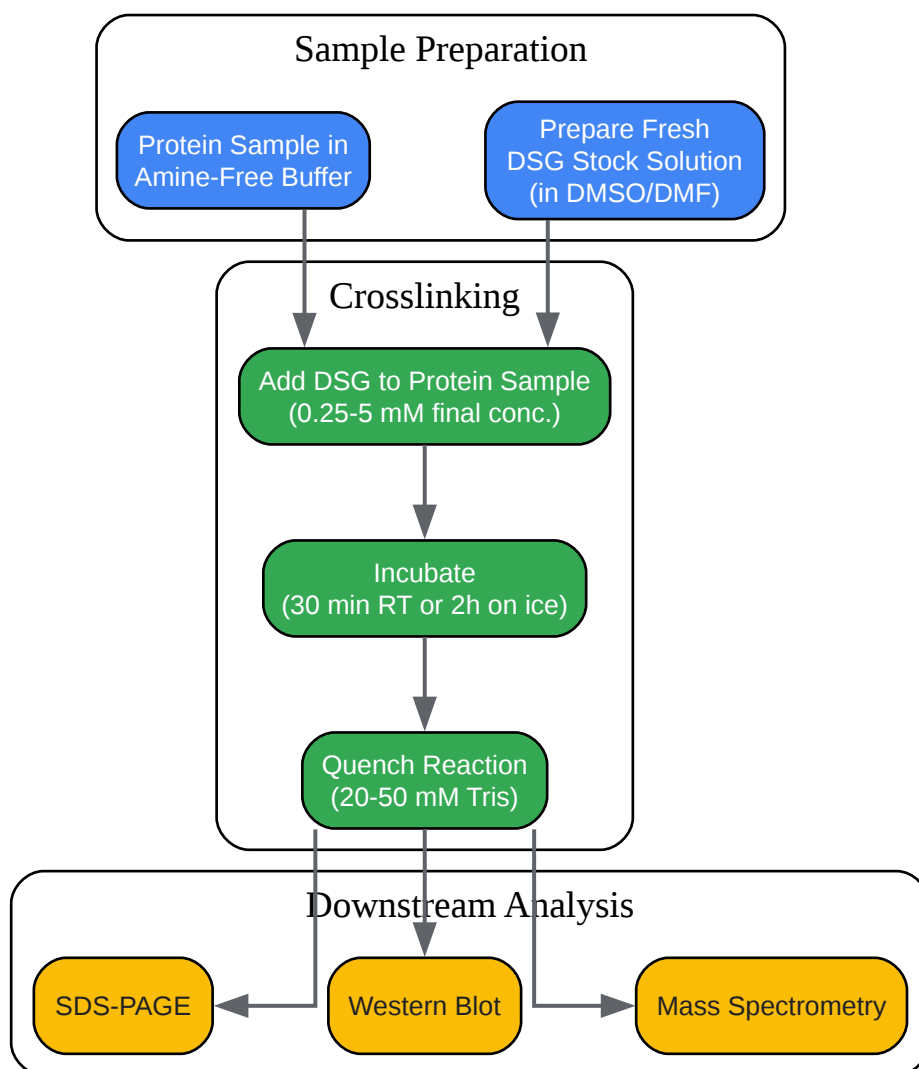
- Cultured cells
- Phosphate-Buffered Saline (PBS)
- **DSG Crosslinker**
- Anhydrous DMSO
- Formaldehyde (37% solution)
- Glycine (2.5 M stock solution)
- Cell lysis and sonication buffers

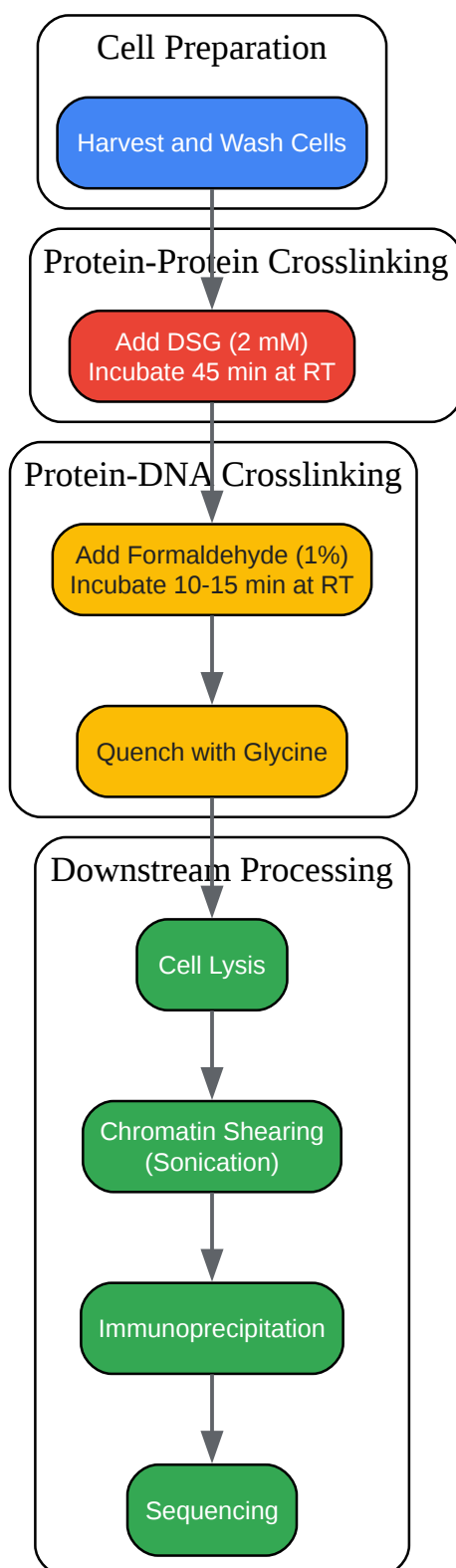
Procedure:

- **Cell Preparation:** Harvest and wash cells with PBS to remove any amine-containing media components.
- **DSG Crosslinking (Protein-Protein):** Resuspend the cell pellet in PBS. Add freshly prepared DSG in DMSO to a final concentration of 2 mM. Incubate at room temperature for 45 minutes with gentle rotation.
- **Formaldehyde Crosslinking (Protein-DNA):** Pellet the cells and wash with PBS to remove unreacted DSG. Resuspend the cells in PBS and add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10-15 minutes.
- **Quenching:** Add glycine to a final concentration of 125 mM to quench the formaldehyde crosslinking. Incubate for 5 minutes at room temperature.
- **Cell Lysis and Chromatin Shearing:** Wash the cells with ice-cold PBS. Proceed with cell lysis and chromatin shearing (e.g., by sonication) according to your standard ChIP-seq protocol. The dual-crosslinked chromatin is now ready for immunoprecipitation.

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows that utilize the **DSG crosslinker**.





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